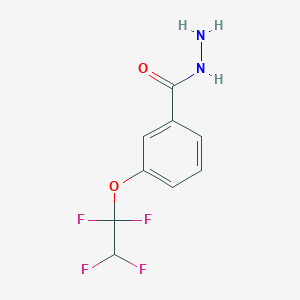
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cassia cinnamon. It is a white crystalline substance with a sweet odor and bitter taste. Coumarin has a wide range of applications in the field of scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Coumarin also binds to proteins such as albumin and transferrin, which play a role in drug transport and delivery.
Biochemical and Physiological Effects:
Coumarin has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Coumarin has also been found to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one as a research tool is its wide range of biological activities. Coumarin is a versatile compound that can be used to study various biological processes such as enzyme inhibition, protein binding, and cell signaling. However, one of the limitations of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one is its potential toxicity. High doses of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one have been found to cause liver damage and other adverse effects in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one. One area of interest is the development of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's interaction with various proteins and enzymes in the body. This can provide insights into the molecular mechanisms of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one and its potential therapeutic applications. Finally, the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's toxicity and safety profile is also an important area of future research.
Synthesemethoden
The synthesis of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one can be achieved through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Coumarin has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has been used in the development of novel drugs for the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
122771-83-9 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-10H,1H3 |
InChI-Schlüssel |
ZSNMYORBKRFGQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Andere CAS-Nummern |
122771-83-9 |
Synonyme |
3-(2-methoxyphenyl)-1H-2-benzopyran-1-one MPBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



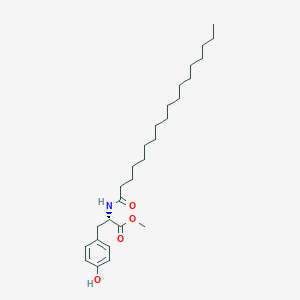


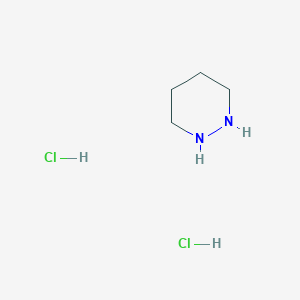
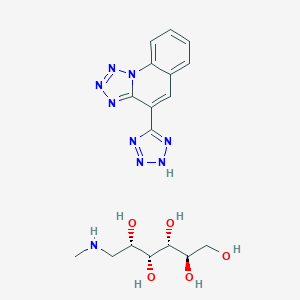

![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
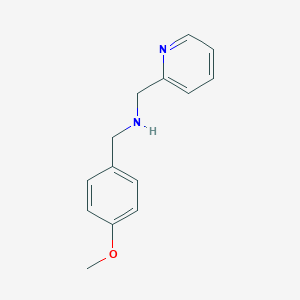
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)

![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
